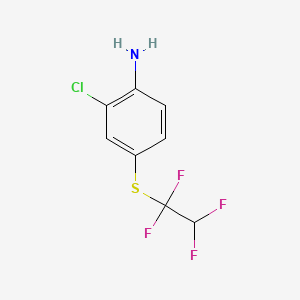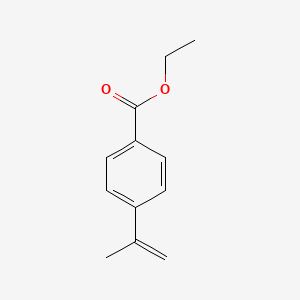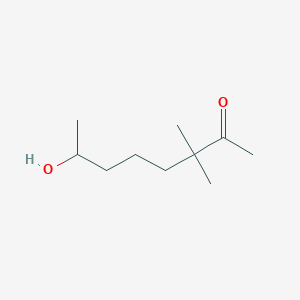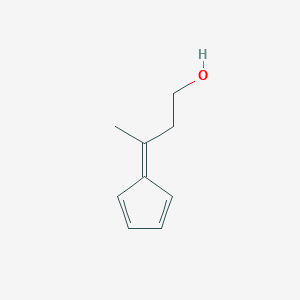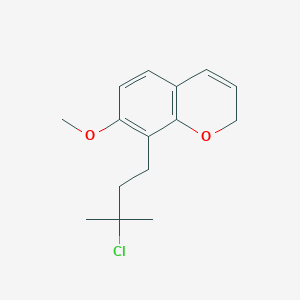
8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran is a synthetic organic compound with a complex structure. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzopyran derivative with 3-chloro-3-methylbutyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the chloro group or to modify the benzopyran ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: Dechlorinated or modified benzopyran derivatives.
Aplicaciones Científicas De Investigación
8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-3-methylbutylbenzene
- 3-Chloro-3-methylbutyl ester of butanoic acid
- 2-Chloro-2-methyl-4-phenylbutane
Uniqueness
8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methoxy group on the benzopyran scaffold makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
96602-73-2 |
|---|---|
Fórmula molecular |
C15H19ClO2 |
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
8-(3-chloro-3-methylbutyl)-7-methoxy-2H-chromene |
InChI |
InChI=1S/C15H19ClO2/c1-15(2,16)9-8-12-13(17-3)7-6-11-5-4-10-18-14(11)12/h4-7H,8-10H2,1-3H3 |
Clave InChI |
XCXNUCSFGHRBBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC1=C(C=CC2=C1OCC=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
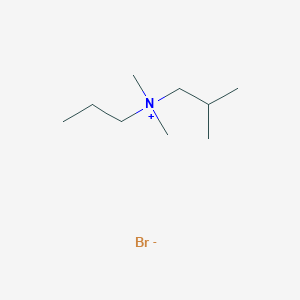
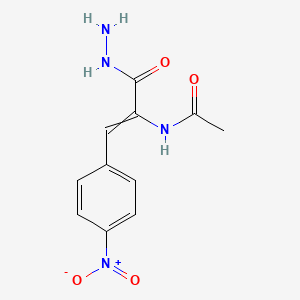
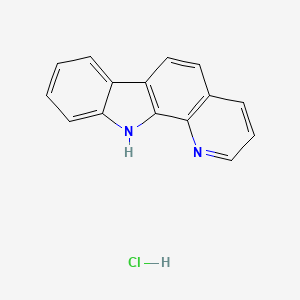
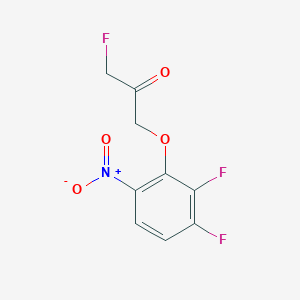
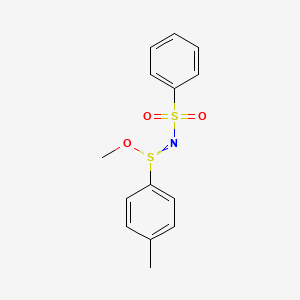
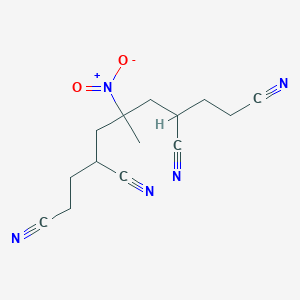
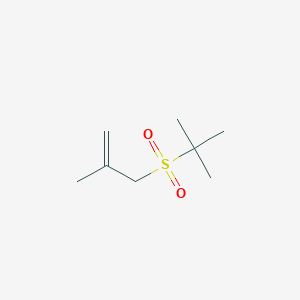
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
